molecular formula C16H16N2O9S B13697312 2,5-Dioxo-1-pyrrolidinyl [2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethyl] Carbonate

2,5-Dioxo-1-pyrrolidinyl [2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethyl] Carbonate

Cat. No.: B13697312
M. Wt: 412.4 g/mol
InChI Key: VOAKOCHHKFAWBK-UHFFFAOYSA-N
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Description

2,5-Dioxo-1-pyrrolidinyl [2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethyl] Carbonate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxo-1-pyrrolidinyl [2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethyl] Carbonate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 6-Nitrobenzo[d][1,3]dioxole, followed by its reaction with ethylthio compounds under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxo-1-pyrrolidinyl [2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethyl] Carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and amino derivatives, which have their own unique applications in various fields .

Scientific Research Applications

2,5-Dioxo-1-pyrrolidinyl [2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethyl] Carbonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dioxo-1-pyrrolidinyl [2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethyl] Carbonate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form covalent bonds with nucleophiles also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxo-5-[[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]amino]pentanoic acid 2,5-dioxo-1-pyrrolidinyl ester
  • Benzylamino tetrazine N-hydroxysuccinimidyl ester
  • Benzylaminotetrazine-NHS

Uniqueness

Compared to similar compounds, 2,5-Dioxo-1-pyrrolidinyl [2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethyl] Carbonate stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C16H16N2O9S

Molecular Weight

412.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[1-(6-nitro-1,3-benzodioxol-5-yl)ethylsulfanyl]ethyl carbonate

InChI

InChI=1S/C16H16N2O9S/c1-9(10-6-12-13(26-8-25-12)7-11(10)18(22)23)28-5-4-24-16(21)27-17-14(19)2-3-15(17)20/h6-7,9H,2-5,8H2,1H3

InChI Key

VOAKOCHHKFAWBK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)SCCOC(=O)ON3C(=O)CCC3=O

Origin of Product

United States

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